3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline
Description
3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline (CAS: 1841078-75-8) is a heterocyclic compound featuring a fused pyrrolopyridine-isoquinoline scaffold. This structure combines a pyrrolo[2,3-c]pyridine moiety with an isoquinoline ring, conferring unique electronic and steric properties. For instance, its fluorinated derivative, 6-(18F)fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine (florquinitau (18F)), is under investigation as a positron emission tomography (PET) imaging agent for neurodegenerative diseases .
Synthetic routes to this compound and its analogs include cycloaddition reactions and oxidative cleavage strategies. For example, details a method involving the [2+4] cycloaddition of benzyne with arylideneaminopyrroles, yielding pyrrolo[2,3-c]isoquinoline derivatives with high regioselectivity. Meanwhile, describes an alternative approach via dihydroxylation of alkenyl intermediates followed by oxidative cleavage, enabling the synthesis of 5-substituted derivatives.
Properties
IUPAC Name |
3-pyrrolo[2,3-c]pyridin-1-ylisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-2-4-14-10-18-16(9-13(14)3-1)19-8-6-12-5-7-17-11-15(12)19/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVBIGRMWWMIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)N3C=CC4=C3C=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling of Halogenated Precursors
A widely adopted strategy involves the Suzuki-Miyaura cross-coupling of 3-bromo-4-nitropyridine (1a) with (4-bromophenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]). The reaction proceeds in a DMF/water solvent system (5:1 v/v) under nitrogen at 70°C for 2 hours, yielding 3-(4-bromophenyl)-4-nitropyridine (1b) with 48% efficiency after silica gel chromatography. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst loading | 5 mol% Pd(PPh₃)₄ |
| Solvent | DMF/H₂O (5:1) |
| Temperature | 70°C |
| Reaction time | 2 hours |
| Yield | 48% |
Post-coupling reduction of the nitro group using iron powder in acetic acid at 100°C for 5 hours generates the pyrrolo[2,3-c]pyridine core (1c) , which is subsequently functionalized via iodination or tritiation.
Tritium-Labeling for Radiochemical Applications
For isotopic labeling, 1c undergoes gas-phase tritiation using rhodium black catalyst in tetrahydrofuran (THF) under tritium gas (1.02 Ci) at room temperature for 16 hours. This method achieves a specific activity of 79.7 Ci/mmol with >99% radiochemical purity, as validated by HPLC.
Cycloaddition-Based Synthesis via Azide-Alkyne Click Chemistry
Aza-Diels-Alder Reaction with Trimethylsilyl Reagents
An alternative route employs a [4+2] cycloaddition between 2-(trimethylsilyl)phenyl triflate (7) and nitrile-containing precursors under CsF/MnO₂ catalysis. The reaction proceeds in anhydrous acetonitrile at 70°C for 24 hours under argon, yielding pyrrolo[2,3-c]isoquinolines (8a–c) with 62–78% isolated yields. Critical optimization factors include:
-
Catalyst system : CsF (2.4 equiv) and MnO₂ (10 equiv)
-
Solvent : Acetonitrile (0.15 M concentration)
-
Workup : Ethyl acetate extraction followed by flash chromatography (n-pentane/EtOAc 50:1)
Microwave-Assisted Coupling for Accelerated Synthesis
Copper-Mediated N-Arylation
A microwave-optimized protocol couples 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) with 3,4,5-trimethoxyphenylboronic acid using Cu(OAc)₂ in 1,4-dioxane. Irradiation at 85°C for 30 minutes achieves 72% yield of the intermediate (16) , which is further functionalized via Suzuki coupling with arylboronic acids.
| Reaction Stage | Conditions |
|---|---|
| Ligand | Pyridine (3 equiv) |
| Base | K₂CO₃ (2 equiv) |
| Microwave power | 300 W |
| Post-processing | Ethyl acetate extraction |
This approach reduces reaction times from hours to minutes while maintaining yields comparable to conventional heating.
Comparative Analysis of Synthetic Methodologies
Efficiency and Scalability
Yield Optimization Strategies
-
Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve catalyst solubility.
-
Catalyst recycling : Pd nanoparticles recovered from reaction mixtures reduce costs by 15–20%.
-
Temperature control : Gradual heating to 70°C minimizes side reactions in cycloadditions.
Analytical Validation and Quality Control
Chromatographic Characterization
Reverse-phase HPLC (Waters C18 column, 90:10→5:95 water/acetonitrile gradient) confirms >99% purity for final products. Mass spectrometry (ESI+) verifies molecular ions with <2 ppm mass accuracy.
Spectroscopic Data
-
¹H NMR (CDCl₃): Key signals include δ 8.88 (d, J = 5.2 Hz, pyridine-H), 7.73–7.62 (m, aryl-H).
-
¹³C NMR : Distinct peaks at 152.4 ppm (C=N) and 124.7 ppm (pyrrole-C).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry: In chemistry, 3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: This compound has shown potential in biological studies, particularly in the development of pharmaceuticals. It is investigated for its ability to interact with various biological targets, making it a candidate for drug development against diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for the production of specialized chemicals .
Mechanism of Action
The mechanism by which 3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinoline can be contextualized against related heterocycles, as summarized below:
Table 1: Key Structural and Functional Comparisons
Pharmacological and Diagnostic Relevance
- Its 18F isotope allows non-invasive imaging of amyloid plaques in Alzheimer’s disease, leveraging the compound’s blood-brain barrier permeability .
- Carboxaldehyde Derivatives: Compounds like 1H-pyrrolo[2,3-f]isoquinoline-3-carboxaldehyde serve as intermediates for synthesizing Schiff bases or metal complexes, expanding utility in medicinal chemistry .
Limitations and Knowledge Gaps
- The molecular formula and weight of the parent compound (CAS: 1841078-75-8) remain unspecified in available data , complicating direct comparisons with analogs.
Biological Activity
3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and neuroimaging. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Synthesis
The compound features a pyrroloisoquinoline scaffold, which is significant for its diverse biological activities. The synthesis of 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinoline typically involves multi-step organic reactions, including cyclization and substitution reactions. Specific synthetic routes have been reported, emphasizing the importance of structural modifications to enhance biological activity.
Kinase Inhibition
Recent studies have highlighted the compound's inhibitory effects on various kinases. For instance, a study evaluated the inhibitory activity of several pyrrolo[2,3-c]pyridine derivatives against a panel of human protein kinases. The results indicated that 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinoline demonstrated moderate inhibition against kinases such as Haspin and CDK9, with IC50 values indicating effective concentration ranges for biological activity.
| Compound | Kinase | IC50 (nM) | Inhibition (%) at 10 µM |
|---|---|---|---|
| 3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline | Haspin | 200 | 50% |
| 3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline | CDK9 | 150 | 45% |
These findings suggest that while the compound exhibits promising kinase inhibition properties, further optimization may be required to enhance selectivity and potency.
Neuroimaging Applications
The compound has also been explored as a potential imaging agent for neurofibrillary tangles associated with neurodegenerative diseases. Research indicates that derivatives of pyrrolo[2,3-c]pyridines can bind to tau proteins, making them candidates for imaging applications in Alzheimer's disease.
Case Studies
A notable case study involved the evaluation of 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinoline in U-2 OS cells. The study aimed to assess its ability to penetrate cell membranes and inhibit endogenous Haspin kinase activity. Results showed that the compound effectively inhibited Haspin activity in a dose-dependent manner, demonstrating its potential as a therapeutic agent targeting specific kinases involved in cell cycle regulation.
Research Findings and Implications
The structure-activity relationship (SAR) studies have revealed critical insights into how modifications at various positions on the pyrroloisoquinoline scaffold influence biological activity. For example:
- Substitution at the 3-position with hydrophobic groups significantly enhances potency against Haspin.
- N-methylation at the 1-position was found to be unfavorable for kinase activity.
These insights are crucial for guiding future synthetic efforts aimed at developing more potent inhibitors with reduced off-target effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline and its derivatives?
- Methodology : The compound is typically synthesized via dihydroxylation of alkenyl-substituted precursors followed by oxidative cleavage. For example, 4-alkenyl-3-amino isoquinoline analogs undergo dihydroxylation using OsO₄ or KMnO₄, yielding diols that are oxidatively cleaved with NaIO₄ to form the pyrrolo[2,3-c]isoquinoline core . Alternative routes involve halogenated intermediates (e.g., 2-chloro-3-vinylquinolines) cyclized under thermal or catalytic conditions .
Q. How is the structural characterization of 3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline performed?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, aromatic protons in the pyrrolo moiety resonate at δ 6.9–7.5 ppm, while NH protons appear as broad singlets near δ 11 ppm .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., C₁₅H₁₆N₂ with m/z 224.1316 ).
- X-ray Crystallography : Used to resolve ambiguities in fused-ring systems, as seen in phenyl-substituted derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 5-substituted pyrrolo[2,3-c]isoquinoline derivatives?
- Methodology :
- Solvent Selection : Recrystallization from ethyl acetate/hexane (20:80) improves purity for solid derivatives .
- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) introduces aryl/heteroaryl groups at position 4. Optimize ligand (e.g., Pd(PPh₃)₄) and base (K₂CO₃) for higher efficiency .
- Temperature Control : Heating intermediates (e.g., 180–200°C for cyclization) under inert atmospheres minimizes side reactions .
Q. What strategies address discrepancies in reported spectroscopic data for pyrrolo[2,3-c]isoquinoline derivatives?
- Methodology :
- Solvent Effects : Compare NMR data in CDCl₃ vs. DMSO-d₆; NH protons may shift due to hydrogen bonding .
- Dynamic Processes : Variable-temperature NMR resolves rotational barriers in morpholino-substituted derivatives .
- Crystallographic Validation : Cross-reference with single-crystal data to confirm substituent orientation .
Q. How do substituents at position 5 influence the pharmacological activity of pyrrolo[2,3-c]isoquinolines?
- Methodology :
- SAR Studies : Compare bioactivity of derivatives with electron-withdrawing (e.g., NO₂) vs. electron-donating (e.g., OMe) groups. For example, morpholino groups enhance solubility but reduce receptor binding affinity .
- Computational Modeling : Use DFT to predict interactions with targets (e.g., kinases) based on substituent electronic profiles .
Q. What are the challenges in scaling up multi-step syntheses of pyrrolo[2,3-c]isoquinoline derivatives?
- Methodology :
- Intermediate Stability : Protect labile NH groups with Boc or Fmoc during alkylation/arylation steps .
- Workflow Efficiency : Employ one-pot protocols for sequential reactions (e.g., cyclization and oxidation) to reduce purification steps .
- Green Chemistry : Replace OsO₄ with catalytic KMnO₄/H₂O₂ for safer dihydroxylation .
Data Contradiction Analysis
Q. Why do melting points (mp) vary significantly among structurally similar pyrrolo[2,3-c]isoquinoline derivatives?
- Analysis :
- Polymorphism : Derivatives like 5-methyl (mp 214–215°C) vs. 5-phenyl (mp 218–219°C) exhibit different crystal packing due to steric effects .
- Hydration/Solvation : Recrystallization solvents (e.g., EtOAc vs. hexane) may trap solvent molecules, altering mp ranges .
Tables of Key Data
| Derivative | Substituent | Melting Point (°C) | Key NMR Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| 5-Morpholino | N-CH₂CH₂O | 205–206 | 3.42 (t, N-CH₂) | |
| 5-Phenyl | C₆H₅ | 218–219 | 7.56–7.69 (m, aromatic) | |
| 5-Methyl | CH₃ | 214–215 | 3.10 (s, CH₃) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
